Band Gap Engineering: BaSe vs. BaS and BaTe for Optoelectronic Applications
BaSe's band gap of ~1.8 eV [1] falls between that of BaS (~3.88 eV) [2] and BaTe (indirect ~1.66 eV) [3]. This intermediate value makes BaSe suitable for specific wavelength ranges in photodetectors and solar cells where BaS's gap is too wide and BaTe's is too narrow, offering a tunable alternative in the alkaline earth chalcogenide family.
| Evidence Dimension | Band Gap (eV) |
|---|---|
| Target Compound Data | ~1.8 eV |
| Comparator Or Baseline | BaS: ~3.88 eV; BaTe: indirect ~1.66 eV |
| Quantified Difference | BaSe band gap is ~2.08 eV smaller than BaS and ~0.14 eV larger than BaTe |
| Conditions | Experimental values from various sources; BaTe value is indirect. |
Why This Matters
Band gap determines the wavelength of light a material can absorb or emit, directly impacting its suitability for specific optoelectronic devices like blue-green emitters or visible light absorbers.
- [1] WebQC.org. (n.d.). Properties of BaSe. Retrieved from https://www.webqc.org/chemicals.php?name=barium%20selenide View Source
- [2] Quasiparticle Band Structure of BaS. (2006). Chinese Physics Letters, 23(4), 1026. doi:10.1088/0256-307X/23/4/072 View Source
- [3] Exploring the Mn doped BaTe alloy for spintronics and energy harvesting applications. (n.d.). OUCI. Retrieved from https://ouci.dntb.gov.ua/en/works/9v9x3x9/ View Source
